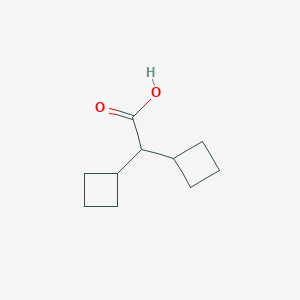

2,2-Dicyclobutylacetic acid

描述

2,2-Dicyclobutylacetic acid is a carboxylic acid derivative featuring two cyclobutyl substituents at the α-carbon position. The cyclobutyl groups introduce steric strain and unique electronic effects, influencing its reactivity, solubility, and applications in medicinal chemistry and material science.

属性

IUPAC Name |

2,2-di(cyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-10(12)9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPRLHKATMVZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dicyclobutylacetic acid typically involves the reaction of cyclobutylmethyl ketone with a suitable reagent to introduce the acetic acid functionality. One common method is the use of a Grignard reagent, such as cyclobutylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

化学反应分析

Types of Reactions

2,2-Dicyclobutylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cyclobutyl ketones or dicarboxylic acids.

Reduction: Formation of cyclobutyl alcohols.

Substitution: Formation of substituted acetic acid derivatives.

科学研究应用

2,2-Dicyclobutylacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2,2-Dicyclobutylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

相似化合物的比较

Structural and Functional Analogues

Key analogs include:

Physical and Chemical Properties

*Estimated based on fluorinated analog data ; †Predicted based on benzilic acid analogs ; ‡Estimated based on amino acid analogs .

Industrial and Pharmaceutical Relevance

- 2,2-Difluorocyclopropanecarboxylic acid is used in APIs for enhanced metabolic stability .

- Amino-substituted analogs (e.g., CAS 49607-08-1) serve as chiral building blocks in peptide synthesis .

- 2-Cyclobutyl-2-phenylacetic acid may find use in agrochemicals due to its lipophilic profile .

Research Findings and Data Gaps

- Synthesis Challenges : Cyclobutyl-containing acids often require multi-step syntheses involving cyclization or cross-coupling, unlike fluorinated analogs produced via direct fluorination .

- Biological Activity: Amino-substituted derivatives (e.g., CAS 207986-28-5) show promise in kinase inhibition studies, though 2,2-dicyclobutylacetic acid’s bioactivity remains underexplored .

- Thermal Stability : Fluorinated analogs exhibit higher thermal stability (boiling point 70°C at 7 mmHg) compared to cyclobutyl derivatives .

生物活性

2,2-Dicyclobutylacetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its unique cyclobutyl groups that influence its reactivity and interaction with biological systems. Its molecular formula is , and it exhibits a melting point of approximately 60-62°C. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanisms through which it exerts its effects can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.

- Receptor Modulation : It may interact with specific receptors, modulating their activities and leading to various physiological effects.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Properties : Studies suggest that the compound exhibits antimicrobial activity against a range of pathogens.

- Anti-inflammatory Effects : It has been evaluated for its ability to reduce inflammation in various experimental models.

- Antioxidant Activity : The compound demonstrates potential antioxidant properties, contributing to its protective effects against oxidative stress.

Data Table: Biological Activities of this compound

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Inflammation :

-

Antimicrobial Efficacy :

- In vitro tests showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for therapeutic use.

- Reference:

- Antioxidant Potential :

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-Dicyclobutylacetic acid, and how are cyclobutane rings stabilized during synthesis?

- Cyclobutane-containing compounds like this compound are typically synthesized via [2+2] cycloaddition or ring-closing metathesis. The strained cyclobutyl ring requires careful optimization of reaction conditions (e.g., low temperatures, photochemical initiation) to prevent ring-opening side reactions. Computational tools like PubChem’s PISTACHIO database can predict feasible precursors and reaction pathways .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- High-performance liquid chromatography (HPLC) with phenyl-hexyl columns (e.g., Ascentis® Express) is effective for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the cyclobutyl and acetic acid moieties, while mass spectrometry (MS) validates molecular weight (e.g., ~196.24 g/mol inferred from analogs) .

Q. How does steric hindrance from the cyclobutyl groups influence the compound’s reactivity in substitution reactions?

- The bulky cyclobutyl groups adjacent to the acetic acid moiety reduce accessibility for nucleophilic agents. Reactions with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) may require extended reaction times or elevated temperatures to achieve halogenation .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when synthesizing this compound derivatives?

- Discrepancies in yields often arise from steric effects or solvent polarity. Controlled experiments using deuterated solvents (e.g., D₂O for kinetic studies) and in-situ FTIR monitoring can identify intermediate stability issues. Cross-referencing with PubChem’s REAXYS database aids in optimizing conditions .

Q. How can computational modeling predict the regioselectivity of this compound in catalytic asymmetric reactions?

- Density functional theory (DFT) simulations, parameterized using PubChem’s structural data, model transition states to predict enantioselectivity. Tools like Gaussian or ORCA integrate cyclobutane ring strain (~110 kJ/mol) to refine energy barriers for chiral catalyst interactions .

Q. What methodologies address batch-to-batch variability in biological assays involving this compound?

- Variability often stems from residual solvents or stereochemical impurities. Implement orthogonal validation:

- Chromatography : Use UHPLC with diode-array detection (DAD) to trace impurities.

- Bioassays : Include internal controls (e.g., stable isotopologs) to distinguish compound effects from experimental noise .

Q. How do electronic effects of the cyclobutyl rings impact acid dissociation constants (pKa) in aqueous solutions?

- The electron-donating cyclobutyl groups increase electron density at the carboxylic acid, raising the pKa compared to linear analogs. Potentiometric titration under controlled ionic strength (e.g., 0.1 M KCl) quantifies this effect, with comparisons to PubChem’s experimental data for analogous structures .

Data Interpretation and Reproducibility

Q. What statistical approaches mitigate overfitting in structure-activity relationship (SAR) studies of this compound derivatives?

- Apply multivariate analysis (e.g., partial least squares regression) with cross-validation (k-fold) to avoid false correlations. Pair with cheminformatics tools like RDKit to validate descriptor relevance .

Q. How can researchers validate conflicting results in the compound’s antioxidant activity assays?

- Discrepancies may arise from assay-specific redox interference (e.g., DPPH vs. ABTS assays). Use electron paramagnetic resonance (EPR) spectroscopy to directly measure radical scavenging and correlate with computational HOMO/LUMO profiles .

Tables for Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。